molecular formula C15H12O4 B11957887 2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid CAS No. 5493-87-8

2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid

Cat. No.: B11957887
CAS No.: 5493-87-8
M. Wt: 256.25 g/mol
InChI Key: JQXCKOOKGDIOJS-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid is an organic compound with the molecular formula C15H12O4. This compound is known for its unique structural features, which include a benzoic acid moiety and a hydroxy-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid typically involves the reaction of 2-hydroxy-5-methylbenzophenone with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and catalyst can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-[(2-carboxy-5-methylphenyl)carbonyl]benzoic acid.

    Reduction: Formation of 2-[(2-hydroxy-5-methylphenyl)methanol]benzoic acid.

    Substitution: Formation of halogenated derivatives such as 2-[(2-hydroxy-5-bromomethylphenyl)carbonyl]benzoic acid.

Scientific Research Applications

2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Hydroxy-5-methylbenzophenone: Shares a similar structure but lacks the benzoic acid moiety.

    2-Hydroxy-5-methylbenzoic acid: Similar but lacks the carbonyl group attached to the phenyl ring.

    2-Hydroxy-5-methylphenylacetic acid: Similar but has an acetic acid moiety instead of a benzoic acid moiety.

Uniqueness: 2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid is unique due to the presence of both the hydroxy-methylphenyl group and the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-hydroxy-5-methylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXCKOOKGDIOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324867
Record name 2-[(2-hydroxy-5-methylphenyl)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-87-8
Record name NSC407886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-hydroxy-5-methylphenyl)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXY-5-METHYL-BENZOYL)-BENZOIC ACID
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